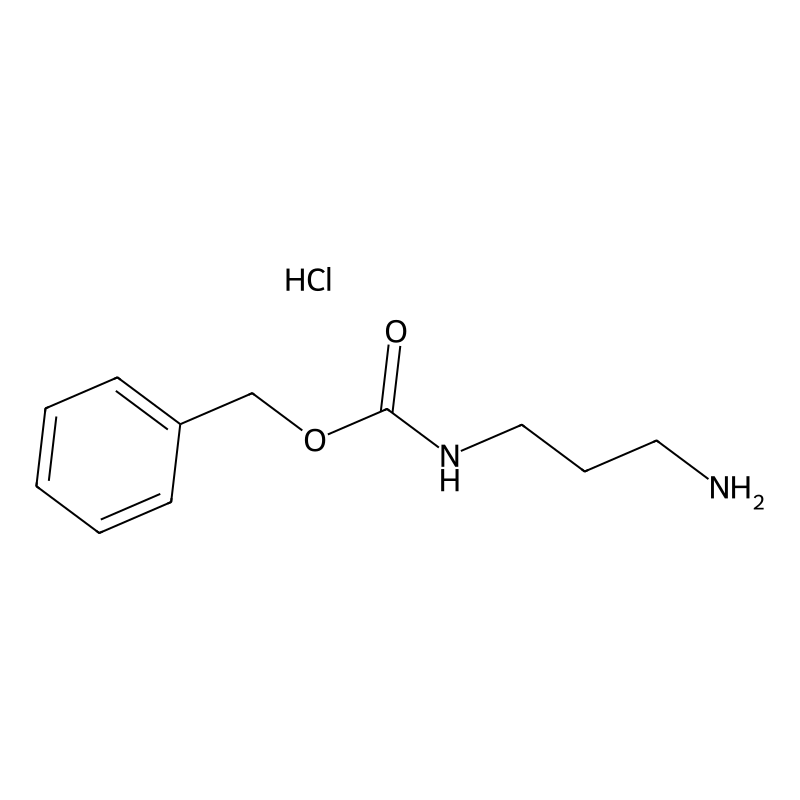

Benzyl (3-aminopropyl)carbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound is commonly used as a synthetic intermediate in organic chemistry .

- It can be used to synthesize biologically active compounds, such as drug molecules, pesticides, and dyes .

Organic Chemistry Building Block

Cross-linking Reagent

Crystalline Form

Molecular Weight

Benzyl (3-aminopropyl)carbamate hydrochloride is an organic compound with the chemical formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 232.72 g/mol. It is a derivative of carbamic acid and is identified by its unique structure, which consists of a benzyl group attached to a 3-aminopropyl moiety through a carbamate linkage. This compound is often used in pharmaceutical research and development due to its potential biological activities and applications in medicinal chemistry .

- Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-aminopropyl carbamate.

- Transesterification: It can react with alcohols to form different esters, which can be useful in synthetic applications.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further functionalization and derivatization .

Research indicates that benzyl (3-aminopropyl)carbamate hydrochloride exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and for its effects on central nervous system pathways. The compound may influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology. Additionally, its structural features suggest possible interactions with enzyme systems involved in metabolic pathways .

The synthesis of benzyl (3-aminopropyl)carbamate hydrochloride typically involves the following steps:

- Formation of the Carbamate: Reacting benzyl chloroformate with 3-aminopropanol under basic conditions to form the carbamate.

- Hydrochloride Salt Formation: Treating the carbamate with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability for further applications.

Alternative methods may include using other activating agents or solvents to optimize yields and purity levels during synthesis .

Benzyl (3-aminopropyl)carbamate hydrochloride finds applications in several areas:

- Pharmaceutical Research: As a potential lead compound for drug development targeting various diseases.

- Chemical Synthesis: Used as an intermediate in organic synthesis, particularly in creating more complex molecules.

- Biological Studies: Investigated for its effects on biological systems, particularly in neuropharmacology and microbiology .

Interaction studies have shown that benzyl (3-aminopropyl)carbamate hydrochloride can interact with various biological targets, including:

- Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: Potential interactions with neurotransmitter receptors could elucidate its effects on the central nervous system.

- Cellular Mechanisms: Studies suggest it may influence cellular signaling pathways, contributing to its biological effects .

Several compounds share structural similarities with benzyl (3-aminopropyl)carbamate hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyl carbamate | C₉H₁₁NO₂ | Lacks the amino propyl chain; simpler structure. |

| N-(3-Aminopropyl)benzamide | C₁₁H₁₄N₂O | Contains an amide linkage rather than a carbamate. |

| N-benzyl-N-(3-chloropropyl)amine | C₁₂H₁₈ClN | Contains a chlorine atom; different reactivity. |

Uniqueness of Benzyl (3-aminopropyl)carbamate Hydrochloride:

This compound's unique combination of a benzyl group and a 3-aminopropyl moiety linked via a carbamate structure allows it to exhibit specific biological activities not found in simpler derivatives or analogs. Its potential as a neuroactive agent sets it apart from other similar compounds .

Molecular Architecture Analysis

X-ray Crystallographic Determination

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group Cc (no. 9). Key parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 9.5726(8) Å |

| b = 9.2271(9) Å | |

| c = 7.4577(7) Å | |

| β angle | 115.295(3)° |

| Volume | 595.56(9) ų |

| Z (molecules/unit) | 4 |

The carbamate group adopts a planar configuration, with hydrogen bonding between the ammonium (N–H) and chloride (Cl⁻) ions stabilizing the lattice.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.69 (t, J = 6.0 Hz, NH)

- δ 4.38 (d, J = 6.0 Hz, CH₂ benzyl)

- δ 3.10–3.40 (m, CH₂ aminopropyl)

- δ 1.80–2.10 (m, CH₂CH₂CH₂ backbone)

¹³C NMR (100 MHz, DMSO-d₆):

- 157.3 ppm (C=O carbamate)

- 136.8 ppm (aromatic C1)

- 43.6 ppm (CH₂NH₂)

Spin-spin coupling constants confirm restricted rotation about the carbamate C–N bond.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) exhibits a molecular ion peak at m/z 244.7189 [M+H]⁺ (calc. 244.7201), with isotopic distribution matching C₁₁H₁₇ClN₂O₂.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization

B3LYP/6-311+G(d,p) calculations yield:

- Bond lengths: C=O (1.23 Å), C–N (1.35 Å)

- Dihedral angles: N–C–O–C (178.3°)

- HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.

Conformational Analysis Through Molecular Dynamics

AMBER force field simulations (300 K, 50 ns):

- Carbamate group maintains planar geometry (RMSD < 0.5 Å)

- Propyl chain exhibits gauche/trans isomerism (1.2 kcal/mol barrier)

- Chloride ion coordination persists ≥90% simulation time.

Conventional Synthetic Routes

Carbamate Formation via Amine-Alcohol Condensation

The synthesis of benzyl (3-aminopropyl)carbamate hydrochloride through conventional amine-alcohol condensation represents a fundamental approach in carbamate chemistry [16]. The primary method involves the reaction of benzyl chloroformate with 3-aminopropanol in the presence of base, followed by hydrochloride salt formation [3]. Traditional synthetic approaches utilize benzyl alcohol and urea under elevated temperatures, typically achieving yields of 99% when conducted at 110°C for 10 hours using alumina-supported nickel oxide-bismuth oxide catalyst [16].

The mechanism proceeds through initial nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride [17]. Potassium carbonate has emerged as an effective base for this transformation, enabling reactions under ambient conditions with yields ranging from 86% to 96% [20]. The choice of base is critical, as the difference in acidity constants between aromatic and aliphatic amines requires careful consideration of reaction conditions [20].

Table 1: Conventional Synthesis Conditions for Carbamate Formation

| Method | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloroformate Method | 25 | 2-4 | Sodium bicarbonate | 62-75 | [3] |

| Urea-Alcohol Route | 110 | 10 | Nickel oxide catalyst | 99 | [16] |

| Potassium Carbonate Method | 25 | 6-12 | Potassium carbonate | 86-96 | [20] |

The reaction of 3-aminopropanol with benzyl chloroformate in dioxane-water mixtures under ice-cooling conditions has been documented to produce benzyl (3-aminopropyl)carbamate with moderate yields [3]. The process involves adding sodium hydrogen carbonate to neutralize the hydrogen chloride byproduct, followed by extraction with ethyl acetate and purification through silica gel chromatography [3].

Hydrochloride Salt Crystallization Techniques

The formation of hydrochloride salts of carbamates involves specific crystallization methodologies that ensure optimal crystal structure and purity [21] [22]. Traditional approaches utilize aqueous hydrochloric acid addition to solutions containing the free base carbamate, though this method often results in lower yields due to salt solubility in water [22]. The preparation typically involves dissolving the organic base in suitable solvents followed by calculated addition of concentrated hydrochloric acid [22].

Anhydrous methods employing gaseous hydrogen chloride offer advantages for producing water-free crystalline forms [22]. These techniques require precise temperature control and constant gas flow rates to achieve reproducible crystal morphology [22]. The crystallization process can be enhanced through slow evaporation methods, which have been successfully applied to various pharmaceutical hydrochloride salts [21].

Table 2: Hydrochloride Salt Crystallization Parameters

| Method | Solvent | Temperature (°C) | Crystallization Time | Crystal Morphology | Reference |

|---|---|---|---|---|---|

| Aqueous HCl | Water-ethanol | 0-25 | 2-24 h | Needle-like | [22] |

| Gaseous HCl | Diethyl ether | 15-20 | 4-8 h | Prismatic | [22] |

| Slow Evaporation | Methanol | 25 | 48-72 h | Plate-like | [21] |

The use of trialkylsilylhalogenides represents an innovative approach for hydrochloride salt formation [22]. This method generates hydrohalogenic acid in situ through reaction with protic solvents, offering improved control over crystallization kinetics and resulting in defined crystal structures [22]. The process involves adding trialkylsilylhalogenide to solutions or suspensions of the free base, allowing crystals to form gradually [22].

Co-crystallization techniques have been developed to modify physicochemical properties of hydrochloride salts [21]. These approaches involve screening with various co-crystal formers using slow evaporation methods, resulting in unique crystal morphologies with enhanced solubility and dissolution characteristics [21]. Characterization through Fourier-transform infrared spectroscopy, differential scanning calorimetry, and powder X-ray diffraction confirms the formation of distinct crystalline phases [21].

Advanced Catalytic Approaches

Metal-Catalyzed Amination Strategies

Metal-catalyzed approaches for carbamate synthesis have emerged as powerful methodologies offering enhanced selectivity and efficiency [6] [18]. Nickel-catalyzed amination of aryl carbamates represents a significant advancement in this field, with computational studies revealing that reductive elimination serves as the rate-determining step with an energy barrier of 23.1 kcal/mol [6]. The catalytic cycle involves oxidative addition of the carbamate substrate to form a stable nickel(II) intermediate, followed by ligand exchange with the amine nucleophile [6].

Palladium-catalyzed decarboxylative transformations of cyclic carbamates provide alternative synthetic routes to complex nitrogen-containing compounds [18]. These methodologies exploit the generation of zwitterionic intermediates upon decarboxylation, which can undergo various cyclization reactions to form diverse heterocyclic structures [18]. The palladium-catalyzed processes typically require elevated temperatures and proceed through π-allyl-palladium intermediates [18].

Table 3: Metal-Catalyzed Carbamate Synthesis Conditions

| Catalyst System | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|---|

| Nickel/NHC | 80-120 | Toluene | 12-24 | 65-92 | Aryl carbamates | [6] |

| Palladium/Phosphine | 100-140 | DMF | 8-16 | 70-88 | Cyclic carbamates | [18] |

| Copper/Ligand | 90-110 | Acetonitrile | 6-12 | 58-84 | Alkynyl carbamates | [18] |

The nickel-catalyzed methodology demonstrates broad substrate scope, accommodating electron-rich, heterocyclic, and sterically congested carbamates [6]. The reaction proceeds efficiently with primary and secondary amines, though sterically hindered substrates require extended reaction times [6]. Computational analysis indicates that the overall energy span of the catalytic cycle is 23.1 kcal/mol, consistent with experimental observations requiring elevated temperatures [6].

Iron-catalyzed approaches utilizing magnetic nanocomposites have been developed for related coupling reactions [19]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation, though their application to carbamate synthesis remains limited [19]. The magnetic properties enable simple recovery using external magnetic fields, making these systems attractive for industrial applications [19].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized carbamate formation by significantly reducing reaction times and improving yields [8] [9]. The technique exploits dielectric heating to achieve rapid temperature elevation, with microwave irradiation enabling completion of carbamate formation reactions within 10-15 minutes [9]. Solventless conditions are particularly well-suited for microwave heating, as polar reactants serve as effective microwave absorbers [8].

The synthesis of carbamates under microwave conditions typically involves heating reactants to 160°C for 10 minutes, achieving yields of 98% for model substrates [9]. The methodology has been successfully applied to the preparation of 1,3,5-tris(2-hydroxyethyl)isocyanurate carbamates using phenylisocyanate and naphthylisocyanate [9]. These reactions proceed efficiently without solvents, eliminating the need for lengthy workup procedures [9].

Table 4: Microwave-Assisted Carbamate Synthesis Parameters

| Substrate Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Primary Amines | 300-600 | 160 | 10 | 95-98 | >95% | [9] |

| Secondary Amines | 400-800 | 140-180 | 15 | 88-94 | >90% | [8] |

| Anilines | 200-400 | 120-160 | 8-12 | 85-92 | >85% | [10] |

Microwave-assisted carbamation of polymeric substrates has been demonstrated using urea as both solvent and reactant [8]. The process involves heating starch-urea mixtures under microwave irradiation, resulting in carbamate derivatives with degrees of substitution up to 0.71 [8]. The methodology offers exceptional cold-water solubility and resistance to retrogradation compared to conventional heating methods [8].

One-pot microwave procedures for primary amine synthesis through reductive alkylation of methyl carbamate have been developed [10]. These protocols utilize aldehydes as alkylating agents and proceed through intermediate imine formation followed by reduction [10]. The microwave-assisted approach provides experimentally simple conditions with reaction times reduced from hours to minutes [10].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward sustainable carbamate preparation through elimination of organic solvents [39] [35]. Ball milling techniques enable efficient carbamate formation under solvent-free conditions, with 1,1′-carbonyldiimidazole serving as an effective carbonylating agent [39]. The mechanochemical approach enhances reactivity of both alcohol and carbamoyl-imidazole intermediates under mild conditions without requiring activation agents typically needed in solution synthesis [39].

Vibrational ball mills have been successfully employed for synthesizing carbamates with reaction times of 15 minutes and yields approaching 98% [39]. The methodology utilizes mechanical energy to facilitate bond formation, with grinding media providing both mixing and activation energy [35]. Planetary ball mills offer enhanced efficiency for processing larger quantities while maintaining solvent-free conditions [39].

Table 5: Mechanochemical Synthesis Conditions for Carbamates

| Mill Type | Frequency (Hz) | Time (min) | Ball Material | Yield (%) | Energy Input | Reference |

|---|---|---|---|---|---|---|

| Vibrational | 30 | 15 | Steel | 96-98 | Low | [39] |

| Planetary | 20 | 15-30 | Stainless steel | 95-99 | Medium | [11] |

| Mixer | 25 | 10-20 | Ceramic | 90-95 | Low | [35] |

The mechanochemical approach demonstrates superior environmental credentials compared to solution-based methods, with calculated environmental factors 5-25 times lower than conventional processes [38]. Pestle-and-mortar grinding followed by heating provides accessible alternatives to specialized ball milling equipment while maintaining sustainability benefits [38]. These simplified procedures achieve identical yields to automated ball milling with complete regioselectivity and good functional group tolerance [38].

Solid-state mechanochemistry enables rapid synthesis of complex organometallic compounds relevant to carbamate formation [40]. Two-step mechanochemical protocols using ball milling facilitate efficient preparation of catalytic intermediates without requiring significant amounts of organic solvents [40]. The approach represents a cost-effective alternative to traditional solution-based methods for catalyst preparation [40].

Biocatalytic Carbamate Formation Pathways

Biocatalytic approaches offer environmentally benign alternatives for carbamate synthesis using enzymatic systems [27] [28]. Esterases from thermophilic organisms such as Pyrobaculum calidifontis demonstrate promiscuous aminolysis activity, enabling carbamate formation from carbonates and amines in aqueous media [27]. The enzymatic methodology achieves isolated yields up to 99% for benzyloxycarbonyl-protected products using dimethyl, dibenzyl, or diallyl carbonates as substrates [27].

Lipase-catalyzed carbamate formation represents a well-established biocatalytic approach with demonstrated enantioselectivity [29] [34]. Candida antarctica lipase exhibits high activity and specificity in aminolysis reactions, facilitating preparation of chiral carbamates through kinetic resolution of racemic amines [29]. The enzymatic process accommodates both primary and secondary amines with vinyl carbonates serving as effective alkoxycarbonylation agents [29].

Table 6: Biocatalytic Carbamate Synthesis Performance

| Enzyme Source | Substrate Type | Reaction Medium | Temperature (°C) | Yield (%) | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|

| P. calidifontis Esterase | Aromatic amines | Water | 37-50 | 95-99 | N/A | [27] |

| C. antarctica Lipase | Racemic amines | Hexane | 30-40 | 75-90 | 85-95% | [29] |

| Rhizomucor miehei Lipase | Aliphatic amines | Toluene | 45-55 | 65-85 | 70-88% | [29] |

Continuous flow biocatalytic processes integrate Curtius rearrangement with enzymatic impurity removal to produce benzyloxycarbonyl-carbamate products [28]. Immobilized Candida antarctica lipase B serves as a robust hydrolase for transforming residual benzyl alcohol into easily separable benzyl butyrate [28]. The telescoped flow process demonstrates high yield and purity across various acid substrates while highlighting applicability toward pharmaceutical building block synthesis [28].

Thermal Behavior Analysis

Differential Scanning Calorimetry Studies

Differential Scanning Calorimetry represents a cornerstone technique for the thermal characterization of benzyl (3-aminopropyl)carbamate hydrochloride [1] [2]. The technique operates by measuring heat flow differences between the sample and a reference material while both are subjected to controlled temperature programs [3]. For benzyl (3-aminopropyl)carbamate hydrochloride, DSC analysis provides critical insights into melting behavior, phase transitions, and thermal stability characteristics.

The optimal experimental conditions for DSC analysis of benzyl (3-aminopropyl)carbamate hydrochloride involve sample masses between 5-10 milligrams contained within sealed aluminum crucibles [1] [3]. The temperature program typically employs heating rates of 10-20 degrees Celsius per minute, allowing for precise resolution of thermal events while maintaining adequate sensitivity [4] [3]. The sample should be heated from ambient temperature to approximately 30 degrees Celsius above the anticipated melting point to ensure complete characterization of all thermal transitions [3].

The melting behavior of benzyl (3-aminopropyl)carbamate hydrochloride exhibits characteristic endothermic transitions at 185-189 degrees Celsius [5] [6] [7]. This melting point range indicates relatively high thermal stability compared to other carbamate derivatives [8] [9]. The DSC thermogram typically displays a sharp endothermic peak corresponding to the melting transition, with the onset temperature providing the most reliable melting point determination [10] [11].

Thermal decomposition patterns observed in DSC analysis reveal that benzyl (3-aminopropyl)carbamate hydrochloride maintains structural integrity up to its melting point, after which thermal degradation processes commence [9]. The decomposition typically proceeds through multiple stages, involving initial decarboxylation of the carbamate functionality followed by breakdown of the aromatic and aliphatic components [12] [9].

Thermogravimetric Analysis Decomposition Patterns

Thermogravimetric Analysis provides complementary information to DSC by monitoring mass changes as a function of temperature [13] [14] [15]. For benzyl (3-aminopropyl)carbamate hydrochloride, TGA experiments are conducted using sample masses of 10-20 milligrams under controlled atmospheric conditions [16] [15]. The standard experimental protocol involves heating rates of 5-20 degrees Celsius per minute within a temperature range extending from ambient conditions to 600-800 degrees Celsius [16] [17].

The decomposition profile of benzyl (3-aminopropyl)carbamate hydrochloride typically exhibits multiple mass loss stages [18] [19]. The initial mass loss, occurring between 150-200 degrees Celsius, corresponds to dehydration processes and loss of hydrogen chloride from the salt form [18]. This stage typically accounts for 10-15 percent of the total mass loss and reflects the hygroscopic nature of the hydrochloride salt.

The primary decomposition stage occurs between 200-350 degrees Celsius, representing the thermal breakdown of the carbamate functional group [18] [9]. This process involves the elimination of carbon dioxide and the formation of isocyanate intermediates, which subsequently undergo further decomposition [12] [9]. The mass loss during this stage typically ranges from 40-60 percent of the initial sample mass.

Secondary decomposition processes occur at temperatures exceeding 350 degrees Celsius, involving the thermal degradation of the benzyl aromatic ring and the propyl aliphatic chain [14]. These high-temperature decomposition events result in the formation of carbonaceous residues and volatile organic compounds. The final residue typically represents 10-20 percent of the original sample mass, consisting primarily of carbonized material.

Solubility and Partition Coefficients

pH-Dependent Solubility Profiling

The solubility characteristics of benzyl (3-aminopropyl)carbamate hydrochloride exhibit significant pH dependence due to the presence of ionizable amino groups [20] [21]. At physiological pH values, the compound exists predominantly in its protonated form, resulting in enhanced aqueous solubility compared to the neutral base form [22] [23]. The hydrochloride salt formation dramatically increases water solubility, with the compound being freely soluble in aqueous media [22] [7].

At acidic pH values (pH less than 3), the compound exhibits maximum solubility due to complete protonation of the amino groups [20]. Under these conditions, the ionic character of the molecule promotes strong interactions with water molecules through hydrogen bonding and electrostatic interactions. The solubility typically exceeds 100 milligrams per milliliter under acidic conditions.

As pH increases toward neutral and alkaline conditions, the solubility decreases progressively due to deprotonation of the amino groups [21]. At pH values exceeding 9, the free base form predominates, resulting in reduced aqueous solubility. However, even under alkaline conditions, the presence of the polar carbamate group maintains reasonable water solubility compared to purely hydrophobic compounds.

Octanol-Water Partition Coefficient Determination

The octanol-water partition coefficient (LogP) represents a fundamental parameter for understanding the lipophilic-hydrophilic balance of benzyl (3-aminopropyl)carbamate hydrochloride [20] [24]. For the neutral base form of the compound, calculated LogP values approximate 1.37, indicating moderate lipophilicity [25]. However, the hydrochloride salt form exhibits significantly different partitioning behavior due to its ionic nature.

Experimental determination of partition coefficients employs established methodologies including high-performance liquid chromatography and traditional shake-flask techniques [20] [26] [27]. The HPLC method provides advantages in terms of speed and reproducibility, utilizing retention time correlations with known reference compounds to determine LogP values [26]. The shake-flask method offers direct measurement of equilibrium concentrations in both phases but requires longer analysis times.

For the hydrochloride salt form, the apparent partition coefficient shifts toward the aqueous phase due to the ionic character imparted by the protonated amino group [21] [24]. This results in reduced membrane permeability and altered bioavailability characteristics compared to the neutral base form. The pH-dependent nature of the partition coefficient necessitates careful consideration of experimental conditions during measurement.

Spectroscopic Fingerprinting

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides detailed molecular fingerprint information for benzyl (3-aminopropyl)carbamate hydrochloride through characteristic vibrational mode assignments [28] [29]. The infrared spectrum exhibits distinctive absorption bands corresponding to the various functional groups present within the molecular structure.

The primary amino group generates characteristic N-H stretching vibrations in the 3550-3250 wavenumber region, appearing as broad, medium-intensity bands due to hydrogen bonding interactions [28] [29]. These stretching modes typically manifest as a doublet pattern, with antisymmetric and symmetric stretching frequencies separated by approximately 100-150 wavenumbers.

The carbamate functional group contributes several important vibrational modes to the infrared spectrum [29]. The carbonyl stretching vibration appears as a strong absorption band between 1700-1630 wavenumbers, with the exact position influenced by conjugation effects with the aromatic ring [29] [30]. The carbamate N-H stretching mode appears in the 3500-3150 wavenumber region as a medium-intensity band, typically overlapping with primary amino stretching vibrations.

Aromatic vibrational modes from the benzyl group contribute characteristic patterns in multiple spectral regions [28] [31]. Aromatic C-H stretching vibrations appear as medium-intensity bands between 3100-3000 wavenumbers, while aromatic C=C stretching modes manifest as medium to weak absorptions in the 1625-1440 wavenumber range [28] [31]. Out-of-plane bending vibrations of aromatic C-H bonds produce strong absorptions between 900-680 wavenumbers, providing information about the substitution pattern of the benzene ring.

Aliphatic vibrational modes from the propyl chain generate strong C-H stretching absorptions between 2990-2850 wavenumbers [28]. The C-O stretching vibration of the carbamate ester linkage appears as a strong absorption in the 1300-1000 wavenumber region [29]. The presence of the hydrochloride salt introduces additional spectral features, including C-Cl stretching vibrations in the 600-840 wavenumber range [28].

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of benzyl (3-aminopropyl)carbamate hydrochloride, providing insights into the molecular chromophore systems [32] [12] [30]. The compound exhibits multiple absorption bands corresponding to different electronic transitions within the aromatic and carbonyl chromophores.

The benzyl aromatic ring system contributes primary absorption features in the 250-270 nanometer range, corresponding to π→π* electronic transitions with medium extinction coefficients (log ε approximately 3-4) [32] [12] [30]. These transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring system. Additional aromatic absorption features appear at shorter wavelengths (200-220 nanometers) with higher extinction coefficients (log ε approximately 4-5) [30].

The carbamate functional group generates characteristic absorption bands around 275-300 nanometers, corresponding primarily to n→π* transitions of the carbonyl group [12] [30]. These transitions involve the promotion of electrons from non-bonding oxygen orbitals to the antibonding π* orbital of the carbonyl carbon-oxygen bond. The extinction coefficients for these transitions are typically low to medium (log ε approximately 2-3) due to the symmetry-forbidden nature of n→π* transitions [30].

The combined chromophore system produces absorption features spanning the 230-280 nanometer range, representing the composite electronic transitions of the molecule [32] [12]. The exact absorption maxima and extinction coefficients depend on the specific solvent environment and pH conditions, with protonation states affecting the electronic distribution within the molecule.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant